2,3,5,6-Tetrabromo-N-methylpyridin-4-amine
Description
2,3,5,6-Tetrabromo-N-methylpyridin-4-amine is a halogenated pyridine derivative characterized by four bromine atoms at the 2, 3, 5, and 6 positions of the pyridine ring and an N-methylamine group at position 4. This compound’s heavy bromination imparts significant steric bulk and electron-withdrawing effects, influencing its reactivity and physical properties. It is typically synthesized via electrophilic aromatic bromination of N-methylpyridin-4-amine under controlled conditions. Applications include its use as a precursor in medicinal chemistry and materials science, particularly in the synthesis of flame retardants or bioactive molecules due to bromine’s role in enhancing thermal stability and intermolecular interactions.
Properties
IUPAC Name |
2,3,5,6-tetrabromo-N-methylpyridin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br4N2/c1-11-4-2(7)5(9)12-6(10)3(4)8/h1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPIXNBIWFJXJDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=NC(=C1Br)Br)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br4N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrabromo-N-methylpyridin-4-amine typically involves the bromination of N-methylpyridin-4-amine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2, 3, 5, and 6 positions of the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using bromine or other brominating agents. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-Tetrabromo-N-methylpyridin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
2,3,5,6-Tetrabromo-N-methylpyridin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s brominated structure makes it useful in studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3,5,6-Tetrabromo-N-methylpyridin-4-amine involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound can participate in various chemical interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares 2,3,5,6-Tetrabromo-N-methylpyridin-4-amine with three analogous compounds from the provided evidence:
Key Observations :
- Halogenation : The tetrabromo derivative’s four bromine atoms contrast with the single chlorine in 4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-amine. Bromine’s larger atomic radius and polarizability enhance steric hindrance and electron-withdrawing effects compared to chlorine.
- Core Heterocycles : Unlike pyrido-pyrimidine or pyrazole systems in analogs, the tetrabromo compound retains a simple pyridine ring, which simplifies regioselective modifications but reduces conformational flexibility.
Physical and Spectroscopic Properties
Spectroscopic Insights :
- The tetrabromo compound’s ¹H NMR would show deshielded pyridine protons due to electron-withdrawing bromines, unlike the shielded protons in 4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-amine’s saturated ring.
- Azide-containing analogs (e.g., 4aA) exhibit distinct IR stretches (~2100 cm⁻¹ for N₃), absent in brominated or chlorinated compounds.
Biological Activity
2,3,5,6-Tetrabromo-N-methylpyridin-4-amine is a halogenated organic compound with the molecular formula C7H6Br4N2. Its structural features include four bromine atoms attached to a pyridine ring, an N-methyl group, and an amine functional group. This unique composition contributes to its significant biological activity and potential applications in various fields, including medicinal chemistry and material science.
The presence of multiple bromine atoms enhances the compound's reactivity compared to other pyridine derivatives. This reactivity is crucial for its biological interactions and potential therapeutic uses.
| Property | Details |
|---|---|
| Molecular Formula | C7H6Br4N2 |
| Molecular Weight | 331.73 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Anticancer Properties
Research indicates that halogenated pyridine derivatives, including this compound, exhibit notable antiproliferative effects against various cancer cell lines. In vitro studies have demonstrated its potential in inhibiting the growth of colon carcinoma cells with IC50 values in the sub-micromolar range. For instance, compounds structurally related to this compound have shown significant activity against human cancer cell lines such as HeLa and SW620 .
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. While some derivatives have shown moderate activity against specific bacterial strains (e.g., E. coli), the tetrabrominated structure of this compound suggests enhanced interactions with bacterial targets due to increased hydrophobicity and reactivity .
The mechanism of action for this compound likely involves interaction with key biological targets such as enzymes or receptors. The bromine substituents may facilitate binding through hydrophobic interactions or participate in electron transfer processes that disrupt cellular functions.
Case Study 1: Antiproliferative Effects
A study focusing on various bromo-substituted imidazo[4,5-b]pyridines found that compounds with similar structures to this compound exhibited selective antiproliferative activity against colon cancer cells. The strongest activity was observed for derivatives bearing both bromine and amidino groups .
Case Study 2: Antibacterial Evaluation
In another evaluation of antibacterial activity among halogenated pyridine derivatives, this compound was tested against several bacterial strains. Results indicated moderate inhibition against E. coli at concentrations that suggest potential for further development as an antibacterial agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
